molecular formula C19H17ClN4O B10998233 N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide

Cat. No.: B10998233
M. Wt: 352.8 g/mol
InChI Key: GJTOPWJHFLJDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a benzimidazole core linked via a methylene group to a propanamide chain terminating in a 4-chloroindole moiety. The benzimidazole scaffold is known for its role in medicinal chemistry, often contributing to DNA interaction or enzyme inhibition, while the 4-chloroindole group may enhance hydrophobic interactions and target specificity . Its molecular formula is C₂₀H₁₈ClN₅O, with a molecular weight of 387.85 g/mol.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloroindol-1-yl)propanamide

InChI

InChI=1S/C19H17ClN4O/c20-14-4-3-7-17-13(14)8-10-24(17)11-9-19(25)21-12-18-22-15-5-1-2-6-16(15)23-18/h1-8,10H,9,11-12H2,(H,21,25)(H,22,23)

InChI Key

GJTOPWJHFLJDDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from the evidence:

Compound Core Structure Substituents/Linker Reported Activity Key Structural Differences Source
Target: N-(1H-Benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide Benzimidazole + propanamide 4-Chloroindole, methylene linker Not explicitly reported Reference structure -
Compound 10j () Indole-3-yl + acetamide 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl, methoxy Anticancer (Bcl-2/Mcl-1 inhibition) Acetamide linker; aryl substituents on indole
Compound 54 () Indole-2-yl + propanamide Naphthalene-2-sulfonamide, 4-chlorobenzoyl Enzyme inhibition (e.g., COX-2) Sulfonamide group; substituted benzoyl on indole
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide () Benzimidazole + propanamide 4-Methoxyindole, ethyl linker Not reported Methoxy vs. chloro on indole; ethyl vs. methylene linker
3-[5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide () Indole-3-yl + propanamide Difluoroindole, fluorophenyl, pyrrolidinone APOL1 functional inhibition Complex heterocyclic substituents; polar pyrrolidinone
N-(2-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide () Triazole + propanamide 2-Chlorophenyl Neuroprotective (6-OHDA-induced toxicity) Triazole vs. benzimidazole; simpler aryl substituent

Structural and Functional Analysis

Core Scaffold Variations: The target compound’s benzimidazole core distinguishes it from indole-based analogs (e.g., Compounds 10j, 54) and triazole derivatives (). Benzimidazole’s planar structure may enhance DNA intercalation or kinase binding compared to indole or triazole cores .

Substituent Effects: The 4-chloroindole group in the target compound likely enhances hydrophobicity and π-π stacking vs. Fluorinated substituents (e.g., ’s 10j, ’s difluoroindole) improve metabolic stability and bioavailability but may alter target specificity .

Linker Flexibility: The propanamide linker in the target compound provides conformational flexibility, facilitating interactions with deep binding pockets.

Biological Activity Trends :

  • Indole derivatives with aryl sulfonamides () show potent enzyme inhibition, suggesting that the target compound’s benzimidazole and chloroindole groups could synergize for dual kinase/COX inhibition .
  • Neuroprotective triazole-propanamides () highlight the role of heterocycles in mitigating oxidative stress, a property that benzimidazole derivatives may also exploit .

Research Findings and Implications

  • Anticancer Potential: Compounds with substituted indoles () and benzimidazoles () demonstrate anticancer activity via apoptosis pathways, suggesting the target compound’s dual heterocyclic system may enhance pro-apoptotic effects .
  • Enzyme Inhibition : Sulfonamide-containing analogs () achieve sub-micromolar IC₅₀ values against COX-2, implying that the target’s chloroindole could similarly optimize steric and electronic interactions with catalytic sites .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of benzimidazole-2-ylmethylamine with 3-(4-chloroindol-1-yl)propanoic acid via EDCI/HOBt activation .

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole ring is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For example, cyclization using formic acid under reflux yields 2-substituted benzimidazoles. Alternative methods employ carbonyldiimidazole (CDI) to facilitate ring closure, particularly when introducing methyl or chloro substituents.

Indole Subunit Preparation

The 4-chloroindole component is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., 4-chlorocyclohexanone) under acidic conditions. Chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).

Propanamide Linker Formation

Coupling the benzimidazole and indole subunits requires:

  • Activation of the carboxylic acid : Chloroacetyl chloride or N,N’-dicyclohexylcarbodiimide (DCC) converts the benzimidazole’s carboxylic acid to an acyl chloride or active ester.

  • Amide bond formation : Reaction with 3-(4-chloroindol-1-yl)propanamine in the presence of HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) yields the final product.

Stepwise Synthesis Protocol

Procedure for this compound

StepReactionReagents/ConditionsYieldReference
1Synthesis of 1H-benzimidazole-2-carboxylic acido-Phenylenediamine + formic acid, reflux, 8h78%
2Chlorination of indole1H-indole + NCS, DMF, 0°C, 2h85%
3Preparation of 3-(4-chloroindol-1-yl)propanamine4-chloroindole + acrylonitrile, K2CO3, DMF, 60°C, 6h → Hydrogenation (Pd/C, H2)67%
4Acylation of benzimidazole1H-benzimidazole-2-carboxylic acid + SOCl2 → acyl chloride, then reaction with propanamine, HOBt, HBTU, DIPEA, DMF, rt, 12h62%

Critical Notes :

  • Temperature Control : Exothermic reactions (e.g., chlorination) require cooling to −10°C to prevent side reactions.

  • Solvent Selection : DMF enhances solubility of intermediates but necessitates rigorous drying to avoid hydrolysis.

Optimization of Reaction Conditions

Catalytic Efficiency and Yield Improvement

  • Coupling Agents : HBTU/HOBt systems increase amidation yields to >60% compared to DCC (45–50%).

  • Microwave Assistance : Cyclization steps under microwave irradiation (150°C, 20 min) reduce reaction time by 70% while maintaining yields.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the final product with >95% purity.

  • Crystallization : Recrystallization from ethanol/water (1:2) removes unreacted starting materials.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 7.89 (d, J = 8.0 Hz, 1H, indole-H), 4.32 (t, 2H, -CH2-).

  • LC-MS : m/z 352.8 [M+H]+ (calculated 352.3).

Purity Assessment

MethodParametersResult
HPLCC18 column, acetonitrile/H2O (70:30), 1 mL/min, 254 nm98.2% purity
TGAHeating rate 10°C/min, N2 atmosphereDecomposition onset: 210°C

Comparative Analysis of Alternative Synthetic Pathways

Route Efficiency Comparison

MethodStepsTotal YieldTimeCost
Classical (DCC coupling)432%48h$$
HBTU/HOBt-mediated462%36h$$$
Microwave-assisted358%12h$$$$

Byproduct Management

  • Major Byproducts : N-Acylurea (from DCC degradation) and over-chlorinated indoles.

  • Mitigation Strategies : Use of HOBt suppresses acylurea formation, while controlled NCS stoichiometry limits over-chlorination .

Q & A

Q. What are the key considerations in designing a synthetic route for N-(1H-benzimidazol-2-ylmethyl)-3-(4-chloro-1H-indol-1-yl)propanamide?

Methodological Answer: The synthesis should prioritize regioselective coupling of the benzimidazole and indole moieties. Key steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to protect amines during amide bond formation.
  • Coupling agents : Employ carbodiimides (e.g., EDCI) with HOBt for efficient amidation, as seen in related indole-propanamide syntheses .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity.
  • Yield optimization : Adjust stoichiometry of 4-chloroindole derivatives and benzimidazole precursors, noting that substituents like nitro or pyridyl groups may lower yields (e.g., 6–17% in analogous compounds) .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H-NMR : Identify characteristic peaks:
    • Benzimidazole protons: δ 7.3–8.1 ppm (aromatic).
    • Indole NH: δ ~10–12 ppm (broad, exchangeable).
    • Propanamide CH₂: δ 2.5–3.5 ppm (triplet or multiplet).
  • ¹³C-NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons.
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ with <5 ppm error). Reference HRMS data from structurally similar indole-acetamide derivatives .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

Methodological Answer:

  • Apoptosis assays : Measure Bcl-2/Mcl-1 inhibition using flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, A549) .
  • Kinase inhibition : Screen against JAK3 or PARP1 via ADP-Glo™ assays, referencing IC₅₀ values of related propanamides (e.g., 27 nM for JAK3 inhibitors) .
  • Cytotoxicity : Use MTT assays across multiple cell lines to assess selectivity (e.g., compare IC₅₀ in normal vs. cancer cells).

Advanced Research Questions

Q. How can researchers resolve conflicting cytotoxicity data across different cell lines?

Methodological Answer:

  • Variable target expression : Quantify Bcl-2/Mcl-1 or PARP1 levels via Western blotting in cell lines showing discrepancies .
  • Metabolic stability : Assess compound degradation using liver microsome assays; unstable metabolites may reduce efficacy in certain lines.
  • Synergistic studies : Combine with known inhibitors (e.g., ABT-199 for Bcl-2) to identify off-target effects .

Q. What computational strategies predict target engagement for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with Bcl-2 (PDB: 4AQ3) or PARP1 (PDB: 5DS3). Prioritize binding poses with hydrogen bonds to benzimidazole NH and indole chlorine .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns) to validate binding free energy (ΔG < −8 kcal/mol suggests strong affinity).
  • QSAR models : Train on indole derivatives with known IC₅₀ values to predict activity cliffs .

Q. How can solubility be improved without compromising bioactivity?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the benzimidazole NH, cleaved in vivo by phosphatases .
  • Salt formation : React with HCl or sodium acetate to enhance aqueous solubility (test via shake-flask method, pH 7.4).
  • Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays, ensuring <0.1% cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.